molecular formula C9H11BO2 B14178559 4-(Dimethylboranyl)benzoic acid CAS No. 858645-98-4

4-(Dimethylboranyl)benzoic acid

Cat. No.: B14178559
CAS No.: 858645-98-4
M. Wt: 162.00 g/mol
InChI Key: TVOWCYIZXNCMLH-UHFFFAOYSA-N
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Description

4-(Dimethylboranyl)benzoic acid is an organic compound that features a benzoic acid core with a dimethylboranyl group attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylboranyl)benzoic acid typically involves the introduction of the dimethylboranyl group to a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a boronic acid or boronate ester as a reagent. The reaction is catalyzed by palladium and often requires a base such as potassium carbonate. The reaction conditions are generally mild, making this method suitable for a wide range of substrates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylboranyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

4-(Dimethylboranyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylboranyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the boranyl group. This group can facilitate the formation of carbon-carbon bonds through transmetalation processes in palladium-catalyzed reactions . Additionally, the carboxylic acid group can interact with biological molecules, potentially influencing metabolic pathways .

Properties

CAS No.

858645-98-4

Molecular Formula

C9H11BO2

Molecular Weight

162.00 g/mol

IUPAC Name

4-dimethylboranylbenzoic acid

InChI

InChI=1S/C9H11BO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)

InChI Key

TVOWCYIZXNCMLH-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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